molecular formula C20H22N2O5 B298157 tert-butyl {4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}acetate

tert-butyl {4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}acetate

Cat. No.: B298157
M. Wt: 370.4 g/mol
InChI Key: JSTUIBDDAUCJOS-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a tert-butyl ester group, a phenoxy group, and a hydrazinylidene moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of tert-butyl {4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone: Reacting 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.

    Coupling reaction: The final step involves coupling the ester with 4-formylphenol under basic conditions to yield this compound.

Chemical Reactions Analysis

tert-Butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include quinones, hydrazines, and various substituted esters.

Scientific Research Applications

tert-Butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s hydrazone moiety makes it a potential candidate for biological studies, including enzyme inhibition and protein modification.

    Medicine: It may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl {4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}acetate involves its interaction with molecular targets through its hydrazone and phenolic groups. These interactions can lead to the inhibition of specific enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can be compared with similar compounds such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Both compounds contain a tert-butyl ester group, but differ in their core structures and functional groups.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar in having a phenolic group, but differs in the presence of a piperidine ring instead of a hydrazone moiety.

The uniqueness of tert-butyl {4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}acetate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H22N2O5/c1-20(2,3)27-18(24)13-26-15-10-8-14(9-11-15)12-21-22-19(25)16-6-4-5-7-17(16)23/h4-12,23H,13H2,1-3H3,(H,22,25)/b21-12+

InChI Key

JSTUIBDDAUCJOS-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.